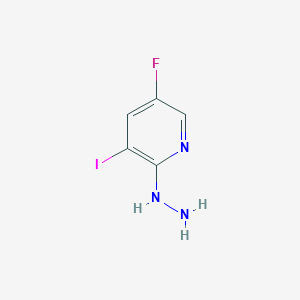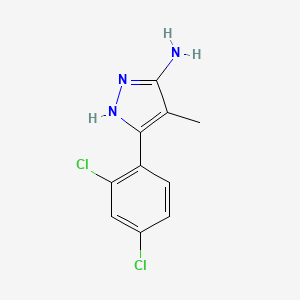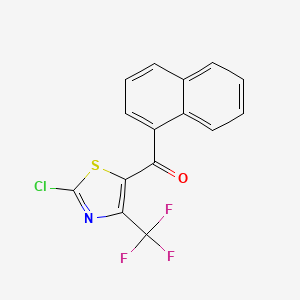![molecular formula C18H21BrN2O B12445016 2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2,4-dimethylphenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate.
Bromination: The hydrazone intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The final step involves cyclization to form the cyclohexa-2,4-dien-1-one ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Bromo-4-tert-butylaniline: Similar structure but lacks the hydrazone moiety.
2,4-Dimethylphenylhydrazine: Contains the hydrazine group but lacks the bromine and tert-butyl groups.
Cyclohexa-2,4-dien-1-one derivatives: Various derivatives with different substituents on the cyclohexa-2,4-dien-1-one ring.
特性
分子式 |
C18H21BrN2O |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-6-[(2,4-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H21BrN2O/c1-11-6-7-15(12(2)8-11)20-21-16-10-13(18(3,4)5)9-14(19)17(16)22/h6-10,22H,1-5H3 |
InChIキー |
KOEWMLIZUCZNRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)





![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

